5-((1R,5S)-3,6-Diazabicyclo(3.2.0)hept-6-yl)nicotinonitrile 5-((1R,5S)-3,6-Diazabicyclo(3.2.0)hept-6-yl)nicotinonitrile A-366833 is a drug developed by Abbott which acts a novel nicotinic acetylcholine receptor (nAChR) ligand that binds to the agonist-binding site ([3H]-cytisine) with Ki value of 3.1 nM and exhibits agonist selectivity at alpha4beta2 nAChR relative to the alpha3beta4 nAChR subtype. The analgesic effects of A-366833 were examined across a variety of animal models including the mouse model of writhing pain, the rat models of acute thermal, persistent chemical and neuropathic pain.
Brand Name: Vulcanchem
CAS No.: 370882-41-0
VCID: VC0516528
InChI: InChI=1S/C11H12N4/c12-2-8-1-10(5-13-3-8)15-7-9-4-14-6-11(9)15/h1,3,5,9,11,14H,4,6-7H2/t9-,11-/m1/s1
SMILES: C1C2CN(C2CN1)C3=CN=CC(=C3)C#N
Molecular Formula: C11H12N4
Molecular Weight: 200.24 g/mol

5-((1R,5S)-3,6-Diazabicyclo(3.2.0)hept-6-yl)nicotinonitrile

CAS No.: 370882-41-0

Inhibitors

VCID: VC0516528

Molecular Formula: C11H12N4

Molecular Weight: 200.24 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

5-((1R,5S)-3,6-Diazabicyclo(3.2.0)hept-6-yl)nicotinonitrile - 370882-41-0

CAS No. 370882-41-0
Product Name 5-((1R,5S)-3,6-Diazabicyclo(3.2.0)hept-6-yl)nicotinonitrile
Molecular Formula C11H12N4
Molecular Weight 200.24 g/mol
IUPAC Name 5-[(1R,5S)-3,6-diazabicyclo[3.2.0]heptan-6-yl]pyridine-3-carbonitrile
Standard InChI InChI=1S/C11H12N4/c12-2-8-1-10(5-13-3-8)15-7-9-4-14-6-11(9)15/h1,3,5,9,11,14H,4,6-7H2/t9-,11-/m1/s1
Standard InChIKey GPXAWLDGWSBLKM-MWLCHTKSSA-N
Isomeric SMILES C1[C@@H]2CN([C@@H]2CN1)C3=CN=CC(=C3)C#N
SMILES C1C2CN(C2CN1)C3=CN=CC(=C3)C#N
Canonical SMILES C1C2CN(C2CN1)C3=CN=CC(=C3)C#N
Appearance Solid powder
Description A-366833 is a drug developed by Abbott which acts a novel nicotinic acetylcholine receptor (nAChR) ligand that binds to the agonist-binding site ([3H]-cytisine) with Ki value of 3.1 nM and exhibits agonist selectivity at alpha4beta2 nAChR relative to the alpha3beta4 nAChR subtype. The analgesic effects of A-366833 were examined across a variety of animal models including the mouse model of writhing pain, the rat models of acute thermal, persistent chemical and neuropathic pain.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 5-(3,6-diazabicyclo(3.2.0)heptan-6-yl)nicotinonitrile
A 366833
A-366833
A366833
Reference 1: Nirogi R, Kandikere V, Bhyrapuneni G, Saralaya R, Muddana N, Ajjala DR. Rat thalamic α₄β₂ neuronal nicotinic acetylcholine receptor occupancy assay using LC-MS/MS. J Pharmacol Toxicol Methods. 2012 May-Jun;65(3):136-41. doi: 10.1016/j.vascn.2012.04.007. Epub 2012 Apr 21. PubMed PMID: 22546347.
2: Nirogi R, Jabaris SL, Jayarajan P, Abraham R, Shanmuganathan D, Rasheed MA, Royapalley PK, Goura V. Antinociceptive activity of α4β2* neuronal nicotinic receptor agonist A-366833 in experimental models of neuropathic and inflammatory pain. Eur J Pharmacol. 2011 Oct 1;668(1-2):155-62. doi: 10.1016/j.ejphar.2011.06.032. Epub 2011 Jul 3. Erratum in: Eur J Pharmacol. 2011 Dec 30;673(1-3):101. Jabaris, Sugin Lal [added]. PubMed PMID: 21756895.
3: Ji J, Bunnelle WH, Anderson DJ, Faltynek C, Dyhring T, Ahring PK, Rueter LE, Curzon P, Buckley MJ, Marsh KC, Kempf-Grote A, Meyer MD. A-366833: a novel nicotinonitrile-substituted 3,6-diazabicyclo[3.2.0]-heptane alpha4beta2 nicotinic acetylcholine receptor selective agonist: Synthesis, analgesic efficacy and tolerability profile in animal models. Biochem Pharmacol. 2007 Oct 15;74(8):1253-62. Epub 2007 Aug 12. PubMed PMID: 17854775.
PubChem Compound 9942427
Last Modified Nov 11 2021
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